3-Ethoxy-4-methoxybenzoyl chloride
Overview
Description
3-Ethoxy-4-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C10H11ClO3 and its molecular weight is 214.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Analytical and Environmental Applications
3-Ethoxy-4-methoxybenzoyl chloride could potentially be involved in environmental studies related to parabens. Parabens, like those analyzed in the study by Haman et al. (2015), are a group of chemicals structurally related to benzoic acid, and this compound may share some analytical similarities. The study emphasized the ubiquity of parabens in the environment and their potential endocrine-disrupting effects. They also discussed the need for comprehensive reviews of knowledge regarding the occurrence, fate, and behavior of such compounds in aquatic environments, including their interaction with free chlorine and formation of chlorinated by-products, which might be relevant for similar compounds like this compound (Haman, X. Dauchy, C. Rosin, & J. Munoz, 2015).
2. Synthesis and Chemical Transformations
This compound could be a precursor or intermediate in synthetic chemistry, similar to how isoxazolone derivatives are utilized due to their significant biological and medicinal properties. Laroum et al. (2019) discussed the synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones, which are valuable intermediates for the synthesis of numerous heterocycles, indicating the potential of this compound in similar chemical transformations and its role in the synthesis of complex molecules (Laroum, R. Boulcina, C. Bensouici, & A. Debache, 2019).
3. Industrial Applications
The compound might be used in the context of electrochemical surface finishing and energy storage technologies. Tsuda et al. (2017) discussed the progress in electrochemical technology with room-temperature ionic liquids (RTILs) and their mixtures, which are increasingly being used in various industrial applications. The study could provide insights into the potential use of this compound in similar industrial applications, especially if it shares chemical or reactive properties with the compounds discussed (Tsuda, G. Stafford, & C. Hussey, 2017).
Properties
IUPAC Name |
3-ethoxy-4-methoxybenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPSRCQVHSLSOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10664470 | |
Record name | 3-Ethoxy-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10664470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82613-08-9 | |
Record name | 3-Ethoxy-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10664470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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